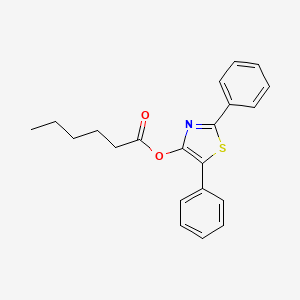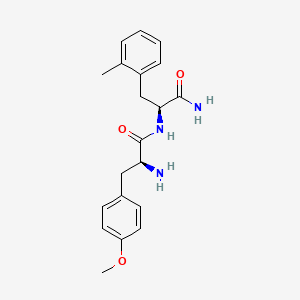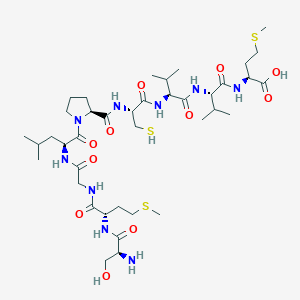
H-Smglpcvvm-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-SMGLPCVVM-OH is a synthetic peptide with the molecular formula C39H69N9O11S3. It is known for its role as an inhibitor of farnesylation, a post-translational modification process essential for the proper functioning of certain proteins, including those involved in cell signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-SMGLPCVVM-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group is removed, and the next amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
H-SMGLPCVVM-OH primarily undergoes reactions typical of peptides, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water.
Oxidation: Oxidation of sulfur-containing amino acids like cysteine.
Reduction: Reduction of disulfide bonds to thiol groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups from disulfide bonds.
Scientific Research Applications
H-SMGLPCVVM-OH has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in inhibiting protein farnesylation, which is crucial for the function of certain signaling proteins.
Medicine: Potential therapeutic agent for diseases involving aberrant farnesylation, such as certain cancers.
Industry: Utilized in the development of peptide-based materials and hydrogels for biomedical applications
Mechanism of Action
H-SMGLPCVVM-OH exerts its effects by inhibiting the enzyme farnesyltransferase. This enzyme catalyzes the transfer of a farnesyl group to a cysteine residue in target proteins, a modification necessary for their proper localization and function. By inhibiting this process, this compound disrupts the activity of proteins involved in cell growth and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- H-FGGFTGARKSARK-NH2
- H-VPPPVPRRR-OH
- H-VPRRKAKI-NH2
Uniqueness
H-SMGLPCVVM-OH is unique due to its specific sequence and its potent inhibitory effect on farnesyltransferase. Unlike other similar peptides, it has been shown to have a high affinity for the enzyme, making it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C39H69N9O11S3 |
|---|---|
Molecular Weight |
936.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C39H69N9O11S3/c1-20(2)16-26(42-29(50)17-41-33(52)24(11-14-61-7)43-32(51)23(40)18-49)38(57)48-13-9-10-28(48)35(54)45-27(19-60)34(53)46-31(22(5)6)37(56)47-30(21(3)4)36(55)44-25(39(58)59)12-15-62-8/h20-28,30-31,49,60H,9-19,40H2,1-8H3,(H,41,52)(H,42,50)(H,43,51)(H,44,55)(H,45,54)(H,46,53)(H,47,56)(H,58,59)/t23-,24-,25-,26-,27-,28-,30-,31-/m0/s1 |
InChI Key |
XSTRKZMDUHFCKT-LFPOIMSVSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CO)N |
Canonical SMILES |
CC(C)CC(C(=O)N1CCCC1C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![sodium;3-[(E,7R,8R)-9-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3,7-dimethyl-8-sulfooxynon-2-enyl]-4-hydroxyphenolate](/img/structure/B10849199.png)
![1-(5-Bromo-2-pyridyl)-3-[2-(3-fluorophenyl)ethyl]thiourea](/img/structure/B10849206.png)
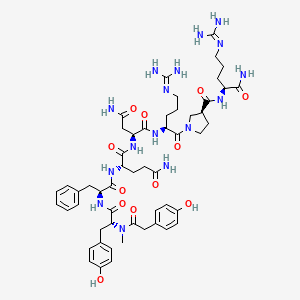
![1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea](/img/structure/B10849222.png)
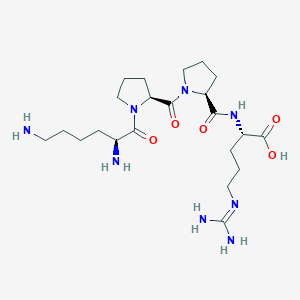
![2-[(3S)-3-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S)-1-[(2R)-2-(2,6-diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]acetyl]amino]-2-(2,3-dihydro-1H-inden-2-yl)acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetic acid](/img/structure/B10849235.png)
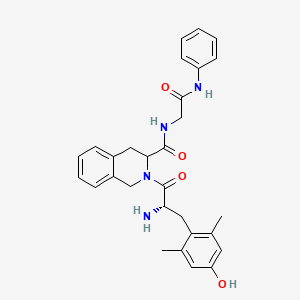
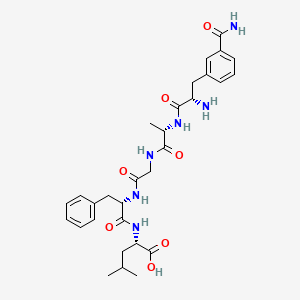
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849251.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849254.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)
